molecular formula C14H21N5O3S B070749 Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 167309-33-3

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Número de catálogo B070749
Número CAS: 167309-33-3
Peso molecular: 339.42 g/mol
Clave InChI: GSGDAROOKLHPTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, also known as CTMP, is a potent and selective inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.

Mecanismo De Acción

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- acts as a selective inhibitor of protein kinase CK2, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has a potent anti-proliferative effect on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has also been shown to enhance the efficacy of chemotherapy drugs, reducing the dosage required for effective treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. However, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has poor solubility in water, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the long-term effects of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- on normal cells and tissues. Finally, the potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- in combination therapy with other cancer drugs should be explored further.

Métodos De Síntesis

The synthesis of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves a multi-step process, starting with the reaction between cyclohexanemethanesulfonyl chloride and 1,2,4-triazole. The resulting product is then reacted with 6-hydroxy-7-methyl-1,2,4-triazolo[1,5-b]pyridazine to form the final compound, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. The yield of this synthesis method is reported to be around 60%.

Aplicaciones Científicas De Investigación

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Other potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- include the treatment of neurodegenerative diseases and inflammation.

Propiedades

Número CAS

167309-33-3

Nombre del producto

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Fórmula molecular

C14H21N5O3S

Peso molecular

339.42 g/mol

Nombre IUPAC

[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]methanesulfonamide

InChI

InChI=1S/C14H21N5O3S/c1-11-7-12-16-10-17-19(12)18-13(11)22-8-14(9-23(15,20)21)5-3-2-4-6-14/h7,10H,2-6,8-9H2,1H3,(H2,15,20,21)

Clave InChI

GSGDAROOKLHPTF-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

SMILES canónico

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

Otros números CAS

167309-33-3

Sinónimos

[1-[(4-methyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-yl)o xymethyl]cyclohexyl]methanesulfonamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.